

An In-depth Technical Guide to the Natural Occurrence of Chromium Hydroxide Minerals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium hydroxide green*

Cat. No.: *B084190*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, crystallography, and physicochemical properties of chromium hydroxide minerals. The information presented is intended to serve as a foundational resource for professionals in geology, materials science, and pharmacology who are interested in the environmental fate, synthesis, and potential applications of chromium-bearing compounds.

Introduction to Chromium Hydroxide Minerals

Chromium (Cr) is a naturally occurring element found in rocks, soil, and biological systems.^[1] In the environment, it exists predominantly in two oxidation states: trivalent (Cr(III)) and hexavalent (Cr(VI)).^[2] While Cr(VI) is highly mobile and toxic, Cr(III) is significantly less soluble and considered an essential trace nutrient for humans.^{[2][3]} The environmental mobility and bioavailability of chromium are largely controlled by the solubility of its mineral forms.

Naturally occurring chromium(III) oxide-hydroxide minerals are rare but significant in understanding the geochemistry of chromium.^[4] Three such minerals are known, all of which are polymorphs of the chemical formula CrO(OH): Grimaldiite, Guyanaite, and Bracewellite.^{[4][5]} These minerals share the same chemical composition but differ in their crystal structure.^[6] They were first discovered intergrown with eskolaite (Cr₂O₃) and other chromium minerals in alluvial deposits of the Merume River in Guyana.^{[6][7]} This complex assemblage was initially, and incorrectly, identified as a single mineral named "merumite".^{[6][7]}

Mineralogical Profiles

The three recognized chromium hydroxide minerals are detailed below. Their primary distinction lies in their crystal structures, which dictates their physical properties.

Grimaldiite

Grimaldiite is the trigonal polymorph of CrO(OH) .^[8] Its structure is suggested to be related to that of delafossite.^[8]

- Geological Occurrence: Grimaldiite is found in alluvial gravels in the Merume River basin, Guyana.^{[8][9]} It occurs in fine-grained intergrowths with its polymorphs and other chromium minerals like eskolaite and mcconnellite.^[10] A second occurrence has been reported in cracks and crevices in penroseite from a hydrothermal deposit at the Hiaca mine in Bolivia.^[10]
- Associated Minerals: At its type locality in Guyana, it is associated with bracewellite, eskolaite, guyanaite, and mcconnellite.^[10] In Bolivia, it is found with penroseite and barite.^[10]

Guyanaite

Guyanaite is the orthorhombic polymorph of CrO(OH) and is designated as $\beta\text{-CrO(OH)}$ in laboratory synthesis.^[6]

- Geological Occurrence: Guyanaite was first discovered in alluvial shingle deposits of the Merume River, Guyana, where it occurs as fine-grained aggregates.^{[6][7]} Its association with free gold, pyrophyllite rosettes, and double-terminated quartz crystals suggests a hydrothermal origin for these deposits.^{[6][7]} It is also found in sulfide-rich veins cutting through skarnified quartzites at the Outokumpu mine in Finland.^{[7][11]}
- Associated Minerals: In Guyana, it is found with its polymorphs and eskolaite.^[11] In the Finland deposit, it is associated with carbonate minerals, zinc-bearing chromite, rutile, uraninite, and corundum, among others, in chromium-rich tremolite skarns and metaquartzites.^[7]

Bracewellite

Bracewellite is another orthorhombic polymorph of $\text{CrO}(\text{OH})$, belonging to the diaspore group and isostructural with minerals like goethite.[\[12\]](#)

- Geological Occurrence: Bracewellite is found at the same type locality as its polymorphs in the Merume River basin of Guyana.[\[12\]](#)[\[13\]](#) It occurs as minute deep red to black prismatic crystals lining microscopic fissures and vugs within the "merumite" assemblage, or intergrown in the groundmass.[\[12\]](#)
- Associated Minerals: It is found in close association with eskolaite, grimaldiite, guyanaite, and mcconnellite.[\[13\]](#)[\[14\]](#)

Data Presentation

The quantitative data for the three chromium hydroxide mineral polymorphs are summarized in the following tables for direct comparison.

Table 1: Crystallographic Data of Chromium Hydroxide Minerals

Property	Grimaldiite	Guyanaite	Bracewellite
Crystal System	Trigonal [8]	Orthorhombic [6] [15]	Orthorhombic [12] [16]
Space Group	R3m [8] [10]	Pnnm [6] [11]	Pbnm [14]
Cell Dimensions (Å)	$a = 2.973(2)c = 13.392(1)$ [8] [10]	$a = 4.857 - 4.862b = 4.295 - 4.314c = 2.951 - 2.958$ [11]	$a = 4.492(3)b = 9.860(5)c = 2.974(2)$ [14]
**Unit Cell Volume (Å ³) **	102.51 (Calculated) [8]	61.80 (Calculated) [15]	131.62 (Calculated)

Table 2: Physical and Optical Properties of Chromium Hydroxide Minerals

Property	Grimaldiite	Guyanaite	Bracewellite
Color	Deep red to pinkish brown[8]	Reddish brown, golden brown, greenish brown[15]	Deep red to black[12]
Lustre	Sub-Metallic[8]	Adamantine - Metallic	Sub-Vitreous, Sub-Metallic[12]
Streak	Not Reported	Yellow-brown, greenish brown[11]	Dark brown[12][14]
Hardness (Mohs)	3.5 - 4.5[8]	Not Determined	5.5 - 6.5[12][17]
**Density (g/cm ³) **	4.11 - 4.12 (Measured)[8]	4.53 (Calculated)[7]	4.45 - 4.48 (Measured)[12][14]
Cleavage	Good on {0001}[8]	Not Determined	None[12]
Optical Class	Uniaxial (-)[10]	Biaxial[11]	Biaxial[14]

Table 3: Chemical Composition (wt.%) of Natural Chromium Hydroxide Minerals

Oxide	Guyanaite (Finland) [11]	Bracewellite (Guyana) ¹ [14]	CrO(OH) (Ideal)[11] [14]
Cr ₂ O ₃	75.76	70.6	89.40
Al ₂ O ₃	1.03	6.2	-
Fe ₂ O ₃	1.47	15.1	-
V ₂ O ₃	6.78	0.64	-
TiO ₂	-	0.17	-
H ₂ O	14.96 (by difference)	6.9	10.60
Total	100.00	99.6	100.00

¹Sample estimated to contain 30% eskolaite impurity.[14]

Experimental Protocols

The characterization and identification of these rare minerals rely on a combination of analytical techniques. Due to their common occurrence as fine-grained intergrowths, separating pure samples for analysis is challenging.[\[7\]](#)

X-ray Powder Diffraction (XRD)

XRD is the primary technique used to distinguish between the three CrO(OH) polymorphs.[\[6\]](#)

- Methodology: A powdered mineral sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the mineral at specific angles (2θ). The resulting diffraction pattern, a plot of diffracted intensity versus 2θ angle, is unique to the mineral's crystal structure. By comparing the obtained pattern to reference databases (e.g., the Powder Diffraction File), the specific polymorph (grimaldiite, guyanaite, or bracewellite) can be identified based on its unique set of diffraction peaks and corresponding d-spacings, which are determined by its unit cell parameters. For the initial studies on the Guyana samples, eskolaite was a prominent impurity, and its diffraction lines had to be subtracted from the dataset to correctly identify bracewellite.[\[12\]](#)

Electron Microprobe Analysis (EMPA)

EMPA is used to determine the quantitative elemental composition of the minerals.

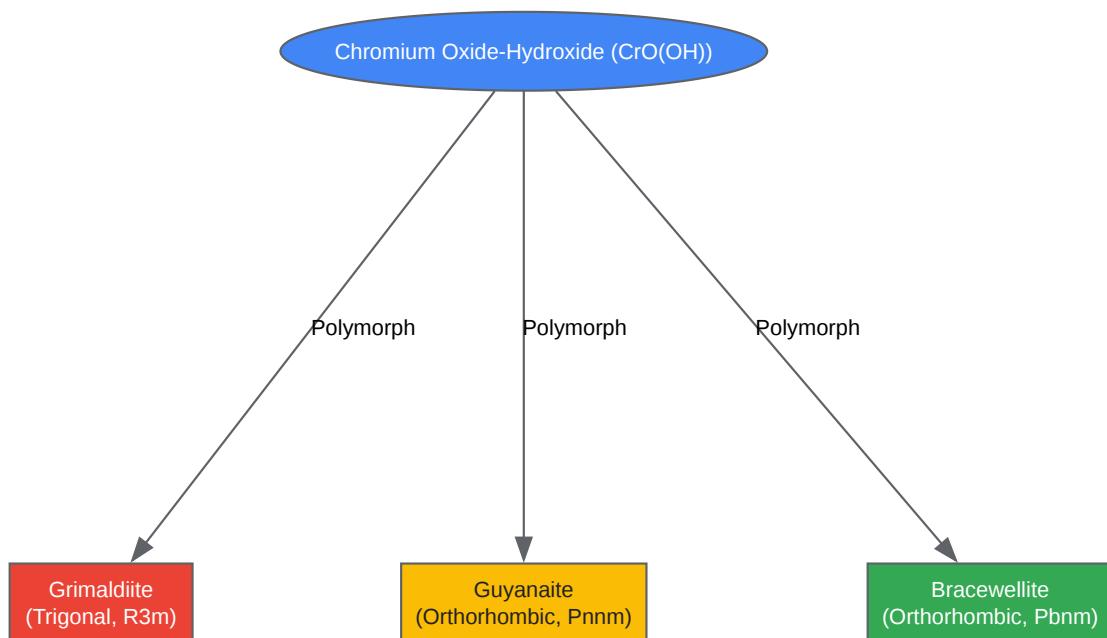
- Methodology: A focused beam of high-energy electrons bombards a polished surface of the mineral sample. This interaction generates characteristic X-rays whose energies are specific to the elements present in the sample. The intensity of these X-rays is proportional to the concentration of the corresponding element. By comparing the intensities from the sample to those from known standards, the weight percent of elements (heavier than beryllium) can be accurately determined. This technique was used to generate the chemical data for guyanaite from Finland and bracewellite from Guyana.[\[11\]](#)[\[14\]](#)

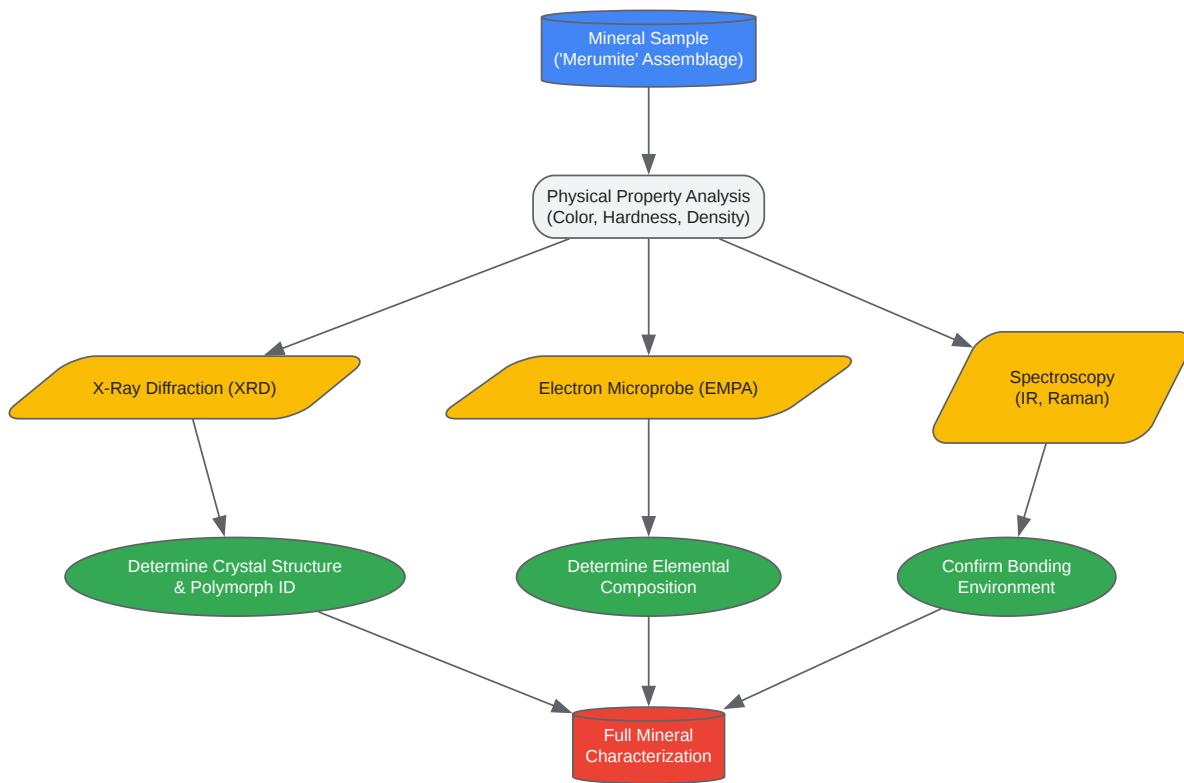
Spectroscopic Methods

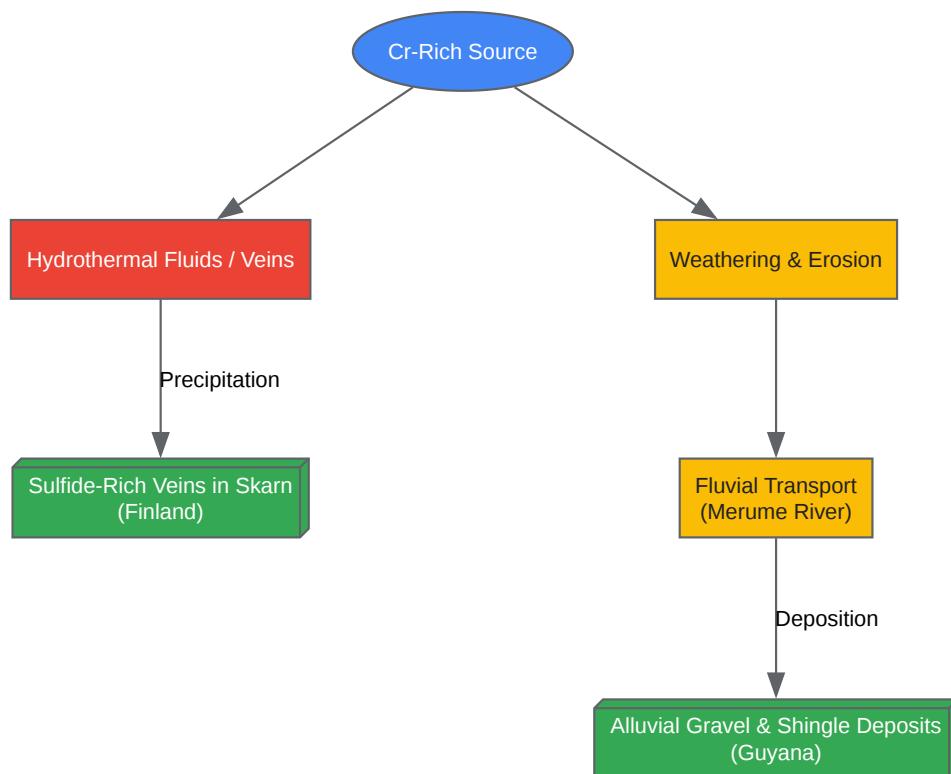
Vibrational spectroscopy provides further structural information.

- Methodology: Techniques like Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. For chromium hydroxide minerals, these methods are sensitive to the

vibrations of the O-H and Cr-O bonds. The resulting spectra provide fingerprints that can help confirm the mineral's identity and provide information about hydrogen bonding and the local coordination environment of the chromium atoms. Guyanaite has been confirmed in studies using IR spectroscopy and Raman spectroscopy.[6][18]


Synthesis of Chromium(III) Hydroxide


Laboratory synthesis is crucial for obtaining pure samples for experimental work.[6][7]


- Methodology: A common method for synthesizing amorphous chromium(III) hydroxide involves the precipitation from an aqueous solution of a Cr(III) salt, such as chromium(III) chloride (CrCl_3) or chromium(III) nitrate ($\text{Cr}(\text{NO}_3)_3$).[4][19] A base, typically ammonium hydroxide (NH_4OH) or sodium hydroxide (NaOH), is added to the solution, causing the precipitation of a gelatinous, hydrated chromium hydroxide, often represented as $\text{Cr}(\text{OH})_3 \cdot n\text{H}_2\text{O}$.[4][19][20]
 - Reaction: $\text{Cr}^{3+}(\text{aq}) + 3 \text{OH}^-(\text{aq}) \rightarrow \text{Cr}(\text{OH})_3(\text{s})$
- The resulting precipitate is typically aged, filtered, washed thoroughly with deionized water to remove soluble salts, and then dried.[19][20] The specific crystalline polymorph (α , β , or γ - $\text{CrO}(\text{OH})$) obtained depends on controlling factors such as temperature, pH, and aging conditions.

Visualizations

The following diagrams illustrate key relationships and workflows pertinent to chromium hydroxide minerals.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chromium trihydroxide | CrH₆O₃ | CID 14787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. mindat.org [mindat.org]

- 6. en.wikipedia.org [en.wikipedia.org]
- 7. assignmentpoint.com [assignmentpoint.com]
- 8. mindat.org [mindat.org]
- 9. Grimaldiite Mineral Data [webmineral.com]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
- 11. handbookofmineralogy.org [handbookofmineralogy.org]
- 12. mindat.org [mindat.org]
- 13. bracewellite [mingen.hk]
- 14. rruff.net [rruff.net]
- 15. mindat.org [mindat.org]
- 16. en.wiktionary.org [en.wiktionary.org]
- 17. Bracewellite Mineral Data [webmineral.com]
- 18. Guyanaite - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Siderophore-promoted dissolution of chromium from hydroxide minerals - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 20. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Natural Occurrence of Chromium Hydroxide Minerals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084190#natural-occurrence-of-chromium-hydroxide-minerals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com